3-Methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one
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Overview
Description
3-Methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one is a heterocyclic compound featuring a pyrazole ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydrazine derivatives, followed by methylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: The methyl group and other positions on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.
Scientific Research Applications
3-Methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
3-Methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
3-methyl-4,5-dihydro-2H-cyclopenta[c]pyrazol-6-one |
InChI |
InChI=1S/C7H8N2O/c1-4-5-2-3-6(10)7(5)9-8-4/h2-3H2,1H3,(H,8,9) |
InChI Key |
KYWKKEASOGFGEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC(=O)C2=NN1 |
Origin of Product |
United States |
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